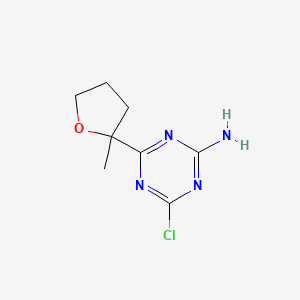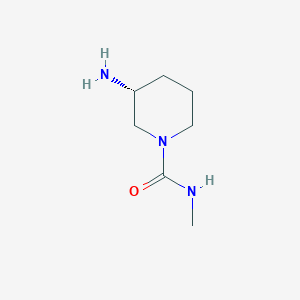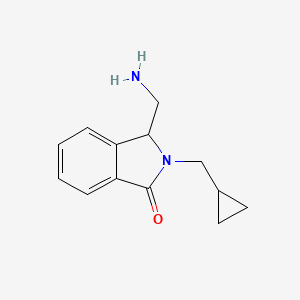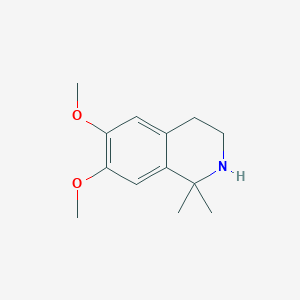
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions and two methyl groups at the 1 position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This reaction proceeds under acidic conditions to form the desired tetrahydroisoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the additional methyl groups at the 1 position.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
The presence of two methyl groups at the 1 position in 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties.
Propiedades
Número CAS |
249624-85-9 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13/h7-8,14H,5-6H2,1-4H3 |
Clave InChI |
QHPXXJIHNXEFAD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2CCN1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


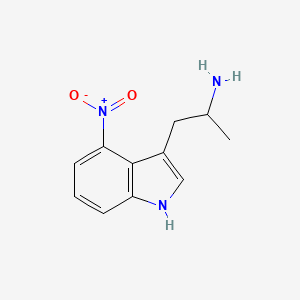
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
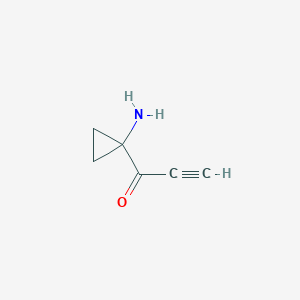
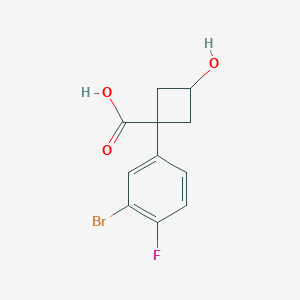

![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
